3-Hydroxy-sulfonyloxybenzoic acid

Descripción

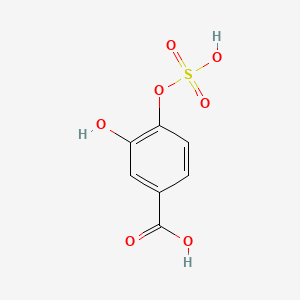

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-4-sulfooxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O7S/c8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQYUDIZIPNWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227297 | |

| Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76496-12-3 | |

| Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076496123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-sulfonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protocatechuic acid 4-O-sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways

Strategies for the Formation of Sulfonyloxy Esters

The creation of the sulfonyloxy ester linkage is a critical step. This transformation can be achieved through several methods, primarily involving the reaction of a hydroxyl group with a suitable sulfonylating agent.

The most traditional and widely employed method for synthesizing sulfonate esters is the direct O-sulfonylation of alcohols or phenols. tandfonline.comrsc.orgeurjchem.com This reaction typically involves treating the hydroxyl-containing compound, in this case, 3-hydroxybenzoic acid, with a sulfonyl chloride (such as methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base. tandfonline.comeurjchem.com The base, often an amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid byproduct generated during the reaction. eurjchem.com This method is well-established but can be limited by the need to prepare potentially unstable sulfonyl chlorides and by harsh reaction conditions. tandfonline.comrsc.org

A study by Lei et al. proposes an environmentally benign approach using aqueous bases, which can produce various sulfonate esters in good to excellent yields. eurjchem.com

Modern synthetic strategies often seek to avoid the direct use of sulfonyl chlorides by employing activating agents or alternative sulfonic acid precursors. These methods can offer milder reaction conditions and broader substrate compatibility.

One such approach involves the direct use of sulfonic acids, which are generally more stable and easier to handle than their chloride counterparts. However, the direct esterification of a sulfonic acid is often difficult to achieve and requires an activating agent. rsc.org

Alternative precursors have also been successfully utilized. For instance, sodium sulfinates can be reacted with phenols or hydroxypyridines in the presence of a copper catalyst to form the corresponding sulfonate esters. researchgate.net Another innovative, transition-metal-free method uses potassium metabisulfite (B1197395) as a sulfur dioxide surrogate in an electrochemical reaction to construct β-alkoxyl sulfonate esters from alkenes. researchgate.net Furthermore, aryl sulfonate esters can be synthesized from aminoquinolines and aryl sulfonic acids via a remote radical C–O cross-coupling reaction catalyzed by iodobenzene (B50100). rsc.org

A simple, solvent-free, and catalyst-free method has been developed using dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents, which provides moderate to good yields of a wide range of sulfonic esters. tandfonline.com Alkylation of sulfonic acid salts with dialkyl sulfates represents another viable pathway for preparing lower alkyl sulfonate esters. google.com

Table 1: Comparison of Sulfonate Ester Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct O-Sulfonylation | Sulfonyl chloride, Base (e.g., pyridine) | Varies | Well-established | Requires unstable sulfonyl chlorides, harsh conditions tandfonline.comrsc.org |

| Copper-Assisted Coupling | Hydroxypyridine, Sodium sulfinate, CuBr₂ | Base- and ligand-free | Uses cheap/readily available catalyst | Substrate scope may be limited |

| Electrochemical Synthesis | Alkene, Potassium metabisulfite, Alcohol | Electrochemical, transition-metal-free | Mild conditions, green chemistry | Specific to β-alkoxyl sulfonate esters researchgate.net |

| Iodobenzene-Catalyzed Coupling | Aminoquinoline, Aryl sulfonic acid, PhI, CH₃CO₃H | Room temperature, metal-free | Mild conditions, high efficiency and selectivity rsc.org | Requires specific starting materials |

| Alkoxysulfonylation | Aryl ether, DMS or DES | Solvent- and catalyst-free, N₂ atm | Low cost, simple, wide substrate tolerance tandfonline.com |

Synthesis of the 3-Hydroxybenzoic Acid Core

The 3-hydroxybenzoic acid moiety serves as the foundational structure for the target compound. Its synthesis can be accomplished through several established chemical routes.

Several reliable methods exist for the industrial and laboratory-scale production of 3-hydroxybenzoic acid.

Alkali Fusion of Sulfonates: A primary commercial method involves the alkali fusion of sodium 3-sulfobenzoate. This process is conducted by melting the sulfonate salt with an alkali, such as sodium or potassium hydroxide (B78521), at high temperatures (210–220 °C). chemcess.comwikipedia.org The 3-sulfobenzoic acid precursor is typically produced by the sulfonation of benzoic acid with oleum (B3057394) or sulfur trioxide. google.comgoogle.com

From 3-Nitrobenzoic Acid: Another route begins with the catalytic hydrogenation of 3-nitrobenzoic acid esters to the corresponding aminobenzoic acid esters. These amino compounds are then diazotized and subsequently hydrolyzed by heating with water and sulfuric acid to yield 3-hydroxybenzoic acid with high purity (around 95%). chemcess.com

Oxidation of m-Cresol or 3-Hydroxybenzaldehyde (B18108): 3-Hydroxybenzoic acid can also be prepared by the oxidation of 3-methylphenol (m-cresol) using an oxidizing agent like potassium permanganate (B83412) in an alkaline solution. chemcess.com Alternatively, the oxidation of 3-hydroxybenzaldehyde can yield the desired product. chemcess.com

Table 2: Key Synthesis Routes for 3-Hydroxybenzoic Acid

| Starting Material | Key Reagents | Key Conditions | Purity of Product | Reference |

|---|---|---|---|---|

| 3-Sulfobenzoic acid | Alkali (NaOH or KOH) | Fusion at 210–220 °C | High | chemcess.comwikipedia.org |

| 3-Nitrobenzoic acid ester | 1. H₂, Catalyst 2. Diazotization 3. H₂O, H₂SO₄ | 100 °C (hydrolysis) | ~95% | chemcess.com |

| 3-Methylphenol (m-Cresol) | KMnO₄, Alkali | Alkaline solution | ~85% | chemcess.com |

Achieving the desired meta-substitution pattern on the benzoic acid ring is a crucial aspect of the synthesis. The directing effects of the substituents on the aromatic ring govern the regiochemical outcome of electrophilic substitution reactions.

In the synthesis starting from benzoic acid, the carboxyl group (-COOH) is a deactivating, meta-directing group. Therefore, electrophilic sulfonation of benzoic acid with fuming sulfuric acid (oleum) or sulfur trioxide preferentially installs the sulfonic acid group at the 3-position, yielding 3-sulfobenzoic acid as the major product. google.com While this reaction is highly regioselective for the meta product, small amounts of the ortho and para isomers (2- and 4-sulfobenzoic acids) are formed as by-products and can be difficult to separate completely. google.com

When starting with other monosubstituted benzenes, the choice of the initial functional group and the reaction sequence is critical for ensuring the correct 1,3-disubstitution pattern. For example, starting with nitrobenzene, nitration is a meta-directing process. Subsequent reduction of the nitro group to an amine, diazotization, and hydroxylation preserves the meta-relationship between the functional groups.

Derivatization in the Context of Synthesis

During the multi-step synthesis of 3-Hydroxy-sulfonyloxybenzoic acid, derivatization of the functional groups on the 3-hydroxybenzoic acid core can be a necessary strategy. This often involves the use of protecting groups to prevent unwanted side reactions.

For instance, the carboxylic acid group is acidic and can interfere with base-mediated sulfonylation of the hydroxyl group. To circumvent this, the carboxylic acid is often temporarily converted into an ester, such as a methyl ester. This esterification can be achieved by reacting 3-hydroxybenzoic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. rasayanjournal.co.in After the O-sulfonylation of the phenolic hydroxyl group is complete, the ester can be hydrolyzed back to the carboxylic acid under basic or acidic conditions to yield the final product.

Similarly, the hydroxyl group itself can be protected, for example, as an ether, if a reaction needs to be performed selectively at the carboxylic acid position. rasayanjournal.co.inchemicalbook.com These protection-deprotection steps add to the total number of steps in the synthesis but are essential for achieving high yields and purity of the desired product by ensuring chemoselectivity.

Esterification of the Carboxyl Group

The carboxyl group of this compound can undergo esterification to produce a variety of ester derivatives. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. tcu.eduyoutube.com The equilibrium of this condensation reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction, for instance, through azeotropic distillation. tcu.edu

Alternative methods for esterification that avoid strongly acidic conditions include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction of the corresponding acyl chloride (prepared using an agent like thionyl chloride) with an alcohol is another effective method. acs.orggoogle.com

Table 1: Examples of Esterification Conditions for Benzoic Acid and its Derivatives

| Carboxylic Acid | Alcohol/Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Methanol | Conc. H₂SO₄ | Methyl Benzoate | - | tcu.edu |

| Benzoic Acid | Ethanol (B145695) | Conc. H₂SO₄ | Ethyl Benzoate | - | youtube.com |

| 3-Hydroxybenzoic Acid | Methanol | Conc. H₂SO₄ | 3-Hydroxy Methyl Benzoate | - | nih.gov |

| Benzoic Acid | Alcohols (C7-C13) | Tin(II) compound | Benzoic Esters | - | google.com |

| Benzoic Acid | Ethanol, Butanol, Hexanol | Deep Eutectic Solvent | Benzoic Esters | 88.3%, 87.8%, 67.5% | dergipark.org.tr |

Modifications of the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The directing effects of the existing substituents—the carboxyl group and the sulfonyloxy group—will influence the position of incoming electrophiles. Both are meta-directing and deactivating groups. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions meta to both groups, primarily at the 5-position, and to a lesser extent at the 1-position (relative to the carboxyl group).

For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. A similar approach was used for the nitration of 2,4-difluoro-3-chlorobenzoic acid, which required elevated temperatures due to the deactivating nature of the substituents. semanticscholar.org Halogenation can be carried out using elemental halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters to consider include temperature, reaction time, solvent, and the choice and concentration of catalysts.

For the primary synthesis, the choice of sulfonating agent and base, along with the reaction temperature, will significantly impact the outcome. In esterification reactions, the molar ratio of the alcohol to the carboxylic acid, the concentration of the acid catalyst, and the efficiency of water removal are critical factors. For instance, in the esterification of benzoic acid with various alcohols, deep eutectic solvents have been shown to be effective dual solvent-catalysts, with yields up to 88.3% being achieved. dergipark.org.tr

Table 2: Strategies for Optimizing Yields in Related Syntheses

| Reaction Type | Key Parameters | Example | Outcome | Reference |

|---|---|---|---|---|

| Esterification | Catalyst, Temperature | Esterification of benzoic acid with ethanol using a deep eutectic solvent at 75°C. | 88.3% conversion. | dergipark.org.tr |

| Nitration | Temperature, Reagent Concentration | Nitration of 2,4-difluoro-3-chlorobenzoic acid with excess concentrated HNO₃ at elevated temperature. | 94% yield of the nitro derivative. | semanticscholar.org |

| Sulfonation | Reaction Time, Temperature | Sulfonation of benzoic acid with oleum at 130°C for one hour. | Formation of m-sulfobenzoic acid. | google.com |

| Suzuki-Miyaura Coupling | Catalyst, Base, Solvent | Coupling of 3-carboxyphenylboronic acid with bromoaniline using a palladium catalyst and potassium carbonate in water. | Formation of biaryl derivatives. | chemicalbook.com |

Considerations for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale introduces a new set of challenges. Key considerations include the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis.

The use of hazardous reagents such as oleum or thionyl chloride requires specialized equipment and handling procedures to ensure safety on a large scale. google.comgoogle.com The management of reaction exotherms, efficient mixing, and controlled addition of reagents become critical to avoid runaway reactions and ensure consistent product quality.

Purification methods must also be scalable. While laboratory-scale purification might involve column chromatography, industrial-scale production would likely rely on crystallization, distillation, or extraction, which are more cost-effective for large quantities. google.com The development of one-pot or continuous flow processes can also significantly improve the efficiency and safety of a large-scale synthesis. The synthesis of certain benzoic acid esters has been optimized for industrial production by using specific catalysts and removing byproducts through distillation. google.com Furthermore, the reduction of waste and the ability to recycle solvents and catalysts are important aspects of green chemistry that are increasingly vital for scalable chemical manufacturing. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the precise mapping of atomic connectivity and, consequently, the definitive determination of the chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 3-Hydroxy-sulfonyloxybenzoic acid, the aromatic protons are expected to exhibit distinct signals due to their unique electronic environments. The protons on the benzene (B151609) ring (H-2, H-4, H-5, and H-6) would likely appear in the range of 7.5 to 8.5 ppm. This downfield shift is attributed to the deshielding effects of both the electron-withdrawing carboxylic acid and sulfonyloxy groups. The specific multiplicity of these signals will depend on the coupling between adjacent protons. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | >10 | Broad Singlet |

| Aromatic CH | 7.5 - 8.5 | Multiplet |

Note: Predicted values are based on the analysis of similar structures, such as 3-hydroxybenzoic acid and other substituted benzoic acids.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons would appear between 120 and 150 ppm. The carbon atom directly attached to the sulfonyloxy group (C-3) is expected to be significantly deshielded and thus shifted downfield compared to the other aromatic carbons. The quaternary carbon of the carboxylic acid attachment (C-1) will also show a distinct chemical shift.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-3 (C-OSO₃H) | 145 - 155 |

| C-1 (C-COOH) | 130 - 140 |

| Aromatic CH | 120 - 135 |

Note: Predicted values are based on the analysis of 3-hydroxybenzoic acid and the known effects of sulfonyloxy substituents on aromatic rings.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the neighboring aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each protonated aromatic carbon by linking the previously discussed ¹H signals to their corresponding ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the sulfonyloxy group would be indicated by strong absorption bands corresponding to the S=O and S-O stretching vibrations. The asymmetric and symmetric S=O stretching vibrations are expected to appear in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be observed as weaker bands above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Strong |

| Sulfonyloxy | S=O Asymmetric Stretch | 1350 - 1400 | Strong |

| Sulfonyloxy | S=O Symmetric Stretch | 1150 - 1200 | Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic | C-H Stretch | >3000 | Weak |

Note: Predicted values are based on characteristic group frequencies and data from analogous aromatic carboxylic acids and sulfonates.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric breathing mode of the benzene ring would be expected to produce a strong and sharp signal in the Raman spectrum. Aromatic C-H stretching vibrations would also be visible. The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The S=O stretching vibrations of the sulfonyloxy group are also expected to be Raman active. A study on the cocrystal of pyrazinamide (B1679903) and 3-hydroxybenzoic acid utilized Raman spectroscopy to characterize vibrational modes, highlighting its utility in analyzing such structures acs.org. The symmetric and asymmetric stretching vibrations of the O=S=O group in sulfonated compounds are known to be observable in Raman spectra mdpi.com.

Predicted Raman Data for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic | Ring Breathing | ~1000 | Strong |

| Aromatic | C=C Stretch | 1580 - 1620 | Strong |

| Sulfonyloxy | S=O Symmetric Stretch | 1150 - 1200 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Weak-Medium |

Note: Predicted values are based on general principles of Raman spectroscopy and data from structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound, also known as 3-sulfooxybenzoic acid. Analysis is typically performed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules, often in negative ion mode to observe the deprotonated molecule [M-H]⁻.

High-Resolution Mass Spectrometry provides the precise mass of the ion, which serves as a definitive confirmation of the elemental formula of this compound. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S). For the neutral molecule (C₇H₆O₆S), the calculated monoisotopic mass is 217.9885 Da. nih.gov

Experimental data obtained via techniques like LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry confirms this composition. In negative ion mode, the instrument detects the deprotonated molecule [M-H]⁻. The observed mass-to-charge ratio (m/z) from such an analysis is very close to the calculated value, differing only by parts per million (ppm), which is a hallmark of HRMS accuracy. nih.gov

| Species | Molecular Formula | Calculated m/z | Observed m/z [M-H]⁻ | Ionization Mode | Instrumentation |

|---|---|---|---|---|---|

| [M] | C₇H₆O₆S | 217.9885 | - | - | - |

| [M-H]⁻ | C₇H₅O₆S⁻ | 216.9812 | 216.9789 - 216.9812 | Negative ESI | LC-ESI-QTOF |

Tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure by fragmenting the precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule ([M-H]⁻, m/z ≈ 217.0) is selected and subjected to collision-induced dissociation (CID).

The fragmentation is predictable and informative. The most labile bond is the O-S bond of the sulfate (B86663) ester. Cleavage of this bond results in the neutral loss of sulfur trioxide (SO₃, 80 Da), yielding the most abundant fragment ion, the 3-hydroxybenzoate anion, at m/z 137.0. nih.gov This loss is characteristic of sulfate conjugates. A subsequent fragmentation can occur with the loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, producing a phenoxide-type ion at m/z 93.0. nih.gov This pathway confirms the presence and connectivity of both the sulfonyloxy and carboxylic acid functional groups on the benzene ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| ~217.0 | 137.0 | SO₃ (80.0 Da) | [3-hydroxybenzoate]⁻ |

| ~217.0 or 137.0 | 93.0 | SO₃ + CO₂ (124.0 Da) | [phenoxide]⁻ derivative |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While specific experimental UV-Vis spectra for this compound are not widely published, its absorption characteristics can be predicted based on its constituent chromophores and the principles of electronic transitions. The primary chromophore is the substituted benzene ring.

Aromatic compounds like benzoic acid exhibit characteristic absorption bands in the UV region. These arise from π → π* transitions within the benzene ring. rsc.org Benzoic acid itself typically shows two main absorption bands: a strong band (the B-band or benzenoid band) around 230 nm and a weaker, fine-structured band (the C-band) around 270-280 nm. rsc.orgrsc.org

The functional groups on the ring—the carboxylic acid (-COOH) and the sulfonyloxy (-OSO₃H)—modify these transitions.

-COOH group: Acts as a chromophore and is conjugated with the ring, influencing the π-electron system.

-OSO₃H group: The sulfonyloxy group is strongly electron-withdrawing. This, along with the meta-position relative to the carboxyl group, will affect the energy of the molecular orbitals and thus the wavelength of the π → π* transitions.

The presence of the oxygen atom with non-bonding electrons (n electrons) also allows for n → π* transitions, although these are generally much weaker in intensity than π → π* transitions. It is anticipated that the UV spectrum of this compound would show a primary absorption maximum (λmax) in the 220-240 nm region, with a secondary, weaker absorption at a longer wavelength, likely between 270-290 nm. The exact positions and intensities would be sensitive to solvent polarity and pH, which affects the ionization state of the acidic groups.

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Structure

As of this writing, a definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible literature. However, analysis of its parent compound, 3-hydroxybenzoic acid, provides a strong basis for predicting its solid-state behavior. rsc.org

3-Hydroxybenzoic acid is known to be trimorphic, meaning it can crystallize in at least three different forms. rsc.org Its crystal packing is dominated by hydrogen bonding. The carboxylic acid groups typically form hydrogen-bonded dimers (an R²₂(8) motif), and the hydroxyl groups participate in forming chains or other networks. rsc.orgacs.org

For this compound, a similar propensity for extensive hydrogen bonding is expected. The key functional groups available for these interactions are:

Carboxylic acid: Likely to form the robust hydrogen-bonded dimer motif seen in most carboxylic acids.

Sulfonyloxy group: The S=O and S-OH groups are excellent hydrogen bond acceptors and donors, respectively.

It is highly probable that the crystal structure would feature layers or a three-dimensional network stabilized by a combination of carboxylic acid dimerization and further linkages provided by the sulfonyloxy groups, potentially involving water molecules if crystallized from aqueous solutions. The specific conformation (e.g., the torsion angles between the ring and the functional groups) would be determined by the optimization of these intermolecular hydrogen bonding interactions within the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to yield information about electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-hydroxy-sulfonyloxybenzoic acid, a DFT approach, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step.

Geometry Optimization: This process determines the most stable three-dimensional arrangement of atoms in the molecule, its ground state geometry. The calculation minimizes the energy of the molecule with respect to the positions of its nuclei, providing key structural parameters.

Electronic Structure: Once the geometry is optimized, DFT can be used to analyze the electronic landscape of the molecule. This includes:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability.

Electron Density and Electrostatic Potential: Mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of interaction with other molecules. For instance, the acidic protons of the carboxylic and hydroxyl groups, and the electronegative oxygen atoms of the sulfonyloxy group, would be key features.

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the electron distribution.

A hypothetical data table for optimized geometric parameters might look like this:

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-COOH | ~1.48 Å |

| Bond Length | S-O (ester) | ~1.60 Å |

| Bond Length | S=O (sulfonyl) | ~1.45 Å |

| Bond Angle | O-S-O | ~120° |

| Dihedral Angle | C-C-O-S | Varies with conformation |

Ab Initio Calculations for Thermochemical Properties

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. These are particularly useful for calculating thermochemical data. By combining these calculations with statistical mechanics, one can derive standard thermodynamic quantities.

| Thermodynamic Property | Calculated Value (Hypothetical) | Units |

| Standard Enthalpy of Formation (ΔHf°) | - | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | - | kJ/mol |

| Entropy (S°) | - | J/(mol·K) |

| Heat Capacity (Cp) | - | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum calculations often model a molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study its behavior in a condensed phase, such as in a solvent like water or DMSO. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes over time.

For this compound, MD simulations would reveal:

Conformational Preferences: The molecule has several rotatable bonds (e.g., around the C-O and O-S bonds). MD simulations can explore the potential energy surface to identify the most populated conformations in solution.

Solvation Structure: It would show how solvent molecules arrange around the solute, particularly the hydrogen bonding interactions with the hydroxyl, carboxylic acid, and sulfonyloxy groups.

Dynamical Properties: Properties like the diffusion coefficient of the molecule in a given solvent could be calculated.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the structure of a synthesized compound. The chemical shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing sulfonyloxy group and the electron-donating hydroxyl group.

Vibrational Frequencies: Calculation of the vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. The computed frequencies are often systematically scaled to correct for approximations in the method and anharmonicity. This allows for the assignment of specific vibrational modes to observed spectral bands, such as the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyloxy group, and the O-H stretch of the hydroxyl group.

A table of predicted vibrational frequencies would include:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | ~3500 | Hydroxyl group stretch |

| ν(C=O) | ~1700 | Carboxylic acid carbonyl stretch |

| νas(SO₂) | ~1380 | Asymmetric SO₂ stretch |

| νs(SO₂) | ~1180 | Symmetric SO₂ stretch |

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could study reactions such as its hydrolysis.

Reaction Pathways: By mapping the potential energy surface, chemists can propose a step-by-step mechanism.

Transition State (TS) Analysis: The key to understanding reaction rates is to locate the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the TS can be calculated, and the energy barrier (activation energy) determines the reaction kinetics. Vibrational frequency analysis of a TS structure shows one unique imaginary frequency, corresponding to the motion along the reaction path.

Chemical Reactivity and Transformation Pathways

Hydrolysis of the Sulfonyloxy Moiety Under Varying Chemical Conditions

The sulfonyloxy group (-OSO₃H) is susceptible to hydrolysis, a reaction that cleaves the C-O bond of the ester, yielding 3-hydroxybenzoic acid and sulfuric acid. The rate and mechanism of this hydrolysis are highly dependent on the pH and temperature of the chemical system.

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of aryl sulfates like 3-(sulfooxy)benzoic acid typically proceeds via an A-1 mechanism. This involves protonation of the sulfate (B86663) group, followed by the unimolecular departure of the resulting good leaving group (HSO₄⁻) to form an aryl cation, which then reacts with water. The presence of the electron-withdrawing carboxylic acid group on the aromatic ring can influence the stability of the carbocation intermediate and thus the reaction rate.

Neutral and Base-Catalyzed Hydrolysis: In neutral or alkaline solutions, hydrolysis can occur through a bimolecular nucleophilic attack (SₙAr mechanism) by a water molecule or hydroxide (B78521) ion on the carbon atom bearing the sulfonyloxy group. The rate of hydrolysis generally increases with pH due to the higher concentration and nucleophilicity of the hydroxide ion compared to water.

The stability of the sulfonyloxy moiety is a critical factor in its function. For instance, in biological systems, this group is often added to xenobiotics to increase water solubility for excretion, relying on the relative stability of the sulfate ester to hydrolysis under physiological conditions. In industrial or environmental settings, changes in pH can accelerate its breakdown.

Table 1: Factors Influencing Hydrolysis of 3-(Sulfooxy)benzoic Acid

| Condition | Description | Expected Outcome |

| Low pH (Acidic) | Protonation of the sulfonyloxy group enhances its leaving group ability. | Accelerated hydrolysis to 3-hydroxybenzoic acid and sulfuric acid. |

| Neutral pH | Slow hydrolysis primarily driven by water acting as a nucleophile. | The compound is relatively stable, with slow degradation over time. |

| High pH (Alkaline) | Nucleophilic attack by hydroxide ions on the aromatic carbon. | Increased rate of hydrolysis compared to neutral conditions. |

| Increased Temperature | Provides the necessary activation energy for the cleavage of the C-O bond. | Rate of hydrolysis increases across all pH ranges. |

Reactions Involving the Carboxylic Acid Group (e.g., Anhydride Formation, Decarboxylation)

The carboxylic acid group (-COOH) on the benzene (B151609) ring allows for a range of classic organic transformations.

Anhydride Formation: 3-(Sulfooxy)benzoic acid can react with another carboxylic acid molecule or a derivative, such as an acyl chloride, in the presence of a dehydrating agent to form an acid anhydride. youtube.comwikipedia.org For example, reacting two molecules of 3-(sulfooxy)benzoic acid under dehydrating conditions would yield 3,3'-disulfooxybenzoic anhydride. Mixed anhydrides can also be formed by reacting it with a different carboxylic acid. wikipedia.org These reactions are fundamental in synthetic organic chemistry for activating the carboxyl group for further reactions.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide (CO₂) is a significant transformation pathway. libretexts.org For benzoic acid and its derivatives, decarboxylation typically requires harsh conditions, such as high temperatures and the presence of a catalyst like copper or heating with soda lime. libretexts.orgwikipedia.org The reaction proceeds through the formation of an aryl radical intermediate. nih.govnih.gov For 3-(sulfooxy)benzoic acid, oxidative decarboxylation at high temperatures could potentially yield phenyl sulfate. wikipedia.org Photo-induced methods have emerged as milder alternatives for the decarboxylation of benzoic acids. nih.govnih.govrsc.org

Reactivity of the Phenolic Proton (Post-Sulfonylation)

After the sulfonylation of 3-hydroxybenzoic acid to form 3-(sulfooxy)benzoic acid, the acidic phenolic proton is replaced by the sulfonyloxy group. The reactivity of the aromatic ring itself is now governed by the directing effects of the two existing substituents: the carboxylic acid group and the sulfonyloxy group.

Both the -COOH and -OSO₃H groups are deactivating and meta-directing for electrophilic aromatic substitution. This is because both groups are electron-withdrawing, pulling electron density from the benzene ring and making it less susceptible to attack by electrophiles. turito.com Any further substitution, such as nitration or halogenation, would be directed to the positions meta to both groups, which are positions 5 on the ring. turito.com This directing effect is a key principle in designing multi-step syntheses involving this molecule.

Role as an Intermediate in Multi-Step Organic Synthesis

3-(Sulfooxy)benzoic acid and its derivatives can serve as valuable intermediates in the synthesis of more complex organic molecules. researchgate.net The sulfonyloxy group can act as a temporary protecting group for the phenolic hydroxyl, allowing chemical modifications to be made to other parts of the molecule, such as the carboxylic acid. Following these modifications, the sulfate can be removed via hydrolysis to regenerate the hydroxyl group.

Furthermore, benzoic acid derivatives are important precursors for a wide range of substances, including pharmaceuticals, dyes, and polymers. wikipedia.orgresearchgate.net For example, derivatives of benzoic acid are used in the synthesis of 5-HT1A receptor agonists for potential treatments of depression. researchgate.net The specific functional groups of 3-(sulfooxy)benzoic acid make it a potentially useful building block in the targeted synthesis of specialized chemical compounds. google.com

Degradation Pathways in Non-Biological Chemical Systems

In non-biological environments, the degradation of 3-(sulfooxy)benzoic acid is primarily dictated by chemical conditions.

Hydrolysis: As discussed, hydrolysis under acidic or alkaline conditions is a major degradation pathway, breaking the molecule down into 3-hydroxybenzoic acid and sulfuric acid.

Oxidative Degradation: In the presence of strong oxidizing agents, the benzene ring can be cleaved. altervista.org The conditions required for such reactions are typically harsh. Benzoic acid itself is relatively stable to oxidation by reagents like potassium permanganate (B83412) under mild conditions. altervista.org

Photodegradation: Aromatic compounds can undergo degradation upon exposure to ultraviolet (UV) light. The energy from UV radiation can excite the electrons in the aromatic system, leading to the formation of reactive intermediates that can undergo various reactions, including cleavage of the substituent groups or the aromatic ring itself. The calculated photodegradation for benzoates is 50% after 1.3 to 3 days.

Thermal Degradation: At high temperatures, organic molecules can decompose. For 3-(sulfooxy)benzoic acid, this could involve decarboxylation or cleavage of the sulfonyloxy group. Vapors from hot or molten benzoic acid may form explosive mixtures with air.

Table 2: Summary of Chemical Transformations

| Transformation | Reagents/Conditions | Product(s) |

| Hydrolysis | Water, acid or base catalyst | 3-Hydroxybenzoic acid, Sulfuric acid |

| Anhydride Formation | Another carboxylic acid, dehydrating agent | Carboxylic anhydride |

| Decarboxylation | High temperature, catalyst (e.g., soda lime) | Phenyl sulfate, CO₂ |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | 5-Nitro-3-(sulfooxy)benzoic acid |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 3-Hydroxy-sulfonyloxybenzoic acid, enabling its separation from complex matrices. The choice of chromatographic technique and detector is dictated by the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by a range of available detectors.

UV-Vis and Diode Array Detection (DAD): Due to the presence of a benzene (B151609) ring, this compound exhibits ultraviolet (UV) absorbance. This property allows for its detection and quantification using a UV-Vis or a more advanced Diode Array Detector (DAD). A DAD provides spectral information across a range of wavelengths, which can aid in peak purity assessment and compound identification. pensoft.net For similar compounds, detection wavelengths are often set around 254 nm. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve good separation. nih.govmdpi.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) offers high selectivity and sensitivity, enabling the definitive identification and quantification of this compound. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for such polar compounds, and the mass analyzer can be operated in either full-scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity in quantification. nih.govsemanticscholar.org HPLC-MS is particularly valuable for analyzing complex samples where co-eluting compounds might interfere with other detection methods. acs.org

Refractive Index (RI) Detection: While less sensitive than UV-Vis or MS detection, a refractive index detector can be used for the analysis of this compound, particularly at higher concentrations. The RI detector measures the difference in the refractive index between the mobile phase and the eluting analyte. However, it is a universal, non-specific detector and is sensitive to changes in mobile phase composition and temperature, making it less suitable for gradient elution methods commonly used in HPLC.

| HPLC Detection Method | Principle | Applicability for this compound | Advantages | Limitations |

| UV-Vis/DAD | Measures the absorbance of UV-Vis light by the analyte. nih.gov | High, due to the presence of the aromatic ring. | Robust, relatively low cost, provides spectral information (DAD). pensoft.net | Moderate sensitivity, potential for interference from other UV-absorbing compounds. mdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. nih.govresearchgate.net | High, provides structural information and high sensitivity. | High selectivity and sensitivity, definitive identification. nih.govsemanticscholar.orgacs.org | Higher cost and complexity. |

| Refractive Index (RI) | Measures the change in the refractive index of the eluent. | Possible, but less common due to lower sensitivity. | Universal detector. | Low sensitivity, not compatible with gradient elution, temperature sensitive. |

Gas Chromatography (GC) with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. mdpi.com Since this compound is a non-volatile compound due to its polar hydroxyl, carboxyl, and sulfonyloxy groups, direct analysis by GC is not feasible. mdpi.comnih.gov Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable derivative prior to GC-MS analysis. nih.govresearchgate.net

GC-MS provides excellent separation efficiency and a powerful means of identification through mass spectral libraries. researchgate.netnih.gov The mass spectrometer fragments the derivatized analyte in a reproducible manner, generating a unique mass spectrum that can be used for identification. researchgate.net

Ion Chromatography for Sulfonate Anion Analysis

Ion chromatography (IC) is a specialized form of HPLC that separates ions and polar molecules based on their charge. jasco-global.comyoutube.com It is particularly well-suited for the analysis of the sulfonate anion of this compound. nih.govutwente.nl In this technique, an ion-exchange stationary phase is used to separate anions based on their affinity for the charged sites on the column. google.com

Detection in IC is often accomplished using a conductivity detector, which measures the electrical conductivity of the eluent. jasco-global.com To enhance sensitivity, a suppressor is typically used to reduce the background conductivity of the eluent and increase the conductivity of the analyte ions. jasco-global.comshodex.com IC can be a robust and reliable method for quantifying the sulfonate group, especially in aqueous samples. nih.govgoogle.com

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy to overcome the analytical challenges associated with this compound, such as its low volatility and, in some cases, poor spectroscopic properties. nih.gov By chemically modifying the functional groups of the molecule, its analytical performance can be significantly improved.

Strategies for Increasing Volatility for GC Analysis (e.g., Silylation of Hydroxyl and Carboxyl groups)

To make this compound amenable to GC analysis, its polar functional groups (hydroxyl and carboxyl) must be derivatized to increase volatility and thermal stability. mdpi.comnih.gov

Silylation: This is a common and effective derivatization technique where the active hydrogen atoms in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.govresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govnih.govmdpi.com The resulting TMS ethers and esters are significantly more volatile and less polar, allowing them to be readily analyzed by GC-MS. mdpi.comnih.gov The optimization of the derivatization reaction, including temperature, time, and reagent concentration, is critical to ensure complete and reproducible derivatization. nih.govresearchgate.net

| Derivatization Strategy | Target Functional Groups | Reagents | Resulting Derivative | Analytical Advantage |

| Silylation | Hydroxyl (-OH), Carboxyl (-COOH) | BSTFA, MSTFA, TMCS mdpi.comnih.gov | Trimethylsilyl (TMS) ether/ester | Increased volatility and thermal stability for GC-MS analysis. mdpi.comnih.gov |

Introduction of Chromophores or Fluorophores for Enhanced Spectroscopic Detection

For HPLC analysis, derivatization can be employed to enhance the detectability of this compound, especially when high sensitivity is required. nih.govresearchgate.net This is achieved by introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the molecule. oup.comnih.gov

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is paramount to remove interfering substances, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. For polar aromatic compounds like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most pertinent techniques.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com The choice of organic solvent is critical and is determined by the polarity of the target analyte. For acidic compounds, pH adjustment of the aqueous sample is a key step. By adjusting the pH to be acidic, the ionization of the carboxylic acid and the acidic sulfonyloxy group of this compound would be suppressed, making it more soluble in an organic solvent.

Ionic liquids have emerged as promising extraction solvents for aromatic and sulfur-containing compounds due to their high extraction capacity. researchgate.netutp.edu.my Studies on the extraction of compounds like naphthalene (B1677914) and dibenzothiophene (B1670422) have demonstrated the effectiveness of specific ionic liquids, which could be adapted for this compound. researchgate.netutp.edu.my The selection of the appropriate LLE solvent system is crucial for achieving high recovery and selectivity. For instance, N-methyl-pyrrolidone (NMP) has been shown to be a suitable solvent for extracting aromatic and polyaromatic compounds from hydrocarbon mixtures.

Solid-Phase Extraction (SPE)

SPE is a preferred alternative to LLE, offering advantages such as higher analyte recovery, reduced consumption of organic solvents, and ease of automation. researchgate.netsigmaaldrich.com The technique involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a different solvent.

The selection of the SPE sorbent is based on the chemical properties of the analyte. For a polar, acidic compound like this compound, several SPE mechanisms could be employed:

Reversed-Phase SPE: Utilizes nonpolar sorbents (e.g., C18, C8, or polymeric sorbents like styrene-divinylbenzene). researchgate.net To retain polar compounds like aromatic sulfonates, the sample may need to be acidified to suppress ionization and increase interaction with the nonpolar sorbent. nih.gov

Ion-Exchange SPE: This method is highly effective for charged molecules. Anion-exchange sorbents would be suitable for retaining the negatively charged sulfonate and carboxylate groups of this compound. Elution is typically achieved by using a solvent with a high salt concentration or a pH that neutralizes the analyte's charge.

Mixed-Mode SPE: These sorbents possess both reversed-phase and ion-exchange properties, allowing for highly selective extractions. A mixed-mode sorbent could simultaneously interact with the aromatic ring (via reversed-phase) and the ionic groups (via ion-exchange) of the target molecule, providing superior cleanup. youtube.com

Research on the extraction of aromatic sulfonates from water samples has demonstrated the utility of styrene-divinylbenzene-based sorbents, achieving good recoveries. nih.gov For complex samples, ion-pair SPE may be necessary, where a counter-ion is added to the sample to form a neutral pair with the charged analyte, enhancing its retention on a reversed-phase sorbent. researchgate.netnih.gov

Table 1: Comparison of Sample Preparation Techniques for Sulfated Aromatic Acids

| Technique | Principle | Advantages | Common Sorbents/Solvents | Research Findings for Related Compounds |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | Simple, well-established. | Ethyl acetate, Diethyl ether, Dichloromethane, Ionic Liquids (e.g., [BMPY][DCA]). | Ionic liquids show high efficiency for removing aromatic and sulfur compounds from oils. researchgate.netutp.edu.my NMP is effective for polyaromatic compounds. |

| Solid-Phase Extraction (SPE) | Analyte partitions onto a solid sorbent. | High recovery, low solvent use, can be automated. | Reversed-Phase (C18, Styrene-divinylbenzene), Anion-Exchange, Mixed-Mode. | Styrene-divinylbenzene sorbents are effective for extracting aromatic sulfonates from water. nih.gov Ion-pair SPE is useful for naphthalenesulfonates. researchgate.netnih.gov |

Development of High-Throughput Screening Methods for Related Compounds

As the need to analyze large numbers of samples for phenolic and sulfated compounds grows, particularly in metabolomics and environmental monitoring, there is a significant drive to develop high-throughput screening (HTS) methods. HTS combines automation, miniaturization, and rapid detection to dramatically increase sample throughput. danaher.com

The core of modern HTS for compounds structurally related to this compound is based on advanced liquid chromatography techniques coupled with sensitive detectors.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC):

HPLC is a foundational technique for separating phenolic acids and their metabolites. nih.govmdpi.com The development of UHPLC, which uses smaller particle-sized columns, has significantly reduced analysis times from tens of minutes to just a few minutes per sample, making it suitable for high-throughput applications. acs.org

A key aspect of developing robust HTS methods is the optimization of the chromatographic separation. For sulfated phenolic compounds, reversed-phase chromatography is commonly used. nih.gov A study focused on a library of sulfated phenols and phenolic acids found that a pentafluorophenyl (PFP) stationary phase provided excellent separation, particularly when using a buffered mobile phase. mdpi.com Such methods are crucial for resolving structurally similar isomers and metabolites.

Detection Systems for HTS:

Mass Spectrometry (MS): The coupling of LC with MS (LC-MS) has become the "gold standard" for high-throughput analysis of phenolic compounds due to its exceptional sensitivity, selectivity, and ability to provide structural information. acs.orgnih.gov It can detect and quantify a wide range of compounds in complex matrices with minimal sample cleanup.

Diode Array Detection (DAD) / Photodiode Array (PDA) Detection: LC coupled with DAD or PDA provides UV-Vis spectral data for each peak, aiding in compound identification. nih.govacs.org While less sensitive than MS, its robustness, lower cost, and simplicity make it a valuable tool for HTS, especially in quality control settings. nih.gov Methods have been developed for the high-throughput fingerprinting of dozens of phenolic compounds using UHPLC-DAD. acs.org

HTS workflows typically involve automated liquid handling systems and multi-well plates (e.g., 96 or 384 wells) for sample preparation and injection. danaher.com This automation minimizes manual errors and further accelerates the analytical process. The development of such methods for sulfated phenolic acids, including this compound, would enable large-scale studies, for instance, in profiling metabolites in biological samples or screening for environmental contaminants.

Table 2: High-Throughput Screening Techniques for Phenolic Compounds

| Technique | Principle | Throughput | Key Advantages | Application to Related Compounds |

| UHPLC-MS | Rapid chromatographic separation followed by mass-based detection and quantification. | High (minutes per sample) | High sensitivity, high selectivity, structural confirmation, wide coverage. | Gold standard for metabolomics and large-scale screening of phenolic compounds and their metabolites. acs.orgnih.gov |

| UHPLC-DAD/PDA | Rapid chromatographic separation followed by UV-Vis spectral detection. | High (minutes per sample) | Robust, cost-effective, provides spectral library for identification. | Used for quantitative fingerprinting of a broad range of phenolic compounds in food and biological samples. acs.org |

| Automated SPE | Robotic handling of SPE procedures in 96-well plate format. | Very High | Reduces manual labor, increases reproducibility. | Can be integrated with LC-MS for a fully automated high-throughput analytical workflow. danaher.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Approaches for Sulfonyloxy Ester Formation

The synthesis of sulfonyloxy esters, also known as sulfonate esters, is a cornerstone of organic chemistry, with applications in pharmaceuticals and materials science. rsc.org Traditionally, their synthesis involves the reaction of sulfonyl chlorides with alcohols or phenols, a method that can be limited by harsh conditions and the generation of byproducts. rsc.org Emerging research is focusing on developing more efficient and milder catalytic systems.

Recent advancements include visible-light-induced methods for the synthesis of aryl sulfonate esters. One such approach utilizes arylazo sulfones, a sulfur dioxide surrogate (DABSO), and alcohols in the presence of a copper iodide (CuI) catalyst. This multicomponent reaction proceeds under mild conditions with high yields, offering a more sustainable alternative to traditional methods. rsc.orgnih.gov Another innovative strategy involves the use of iodobenzene (B50100) as a catalyst for the remote radical C–O cross-coupling of aminoquinolines to form aryl sulfonate esters, a reaction that proceeds at room temperature without the need for transition metals. rsc.orgresearchgate.net

Future investigations could adapt these novel catalytic strategies for the specific synthesis of 3-hydroxy-sulfonyloxybenzoic acid esters. The presence of the hydroxyl and carboxylic acid groups on the aromatic ring of this compound presents both a challenge and an opportunity for regioselective esterification. Research into catalysts that can selectively target the sulfonyloxy group for ester formation while preserving the other functional groups would be a significant step forward. Furthermore, exploring enzymatic catalysis could offer a highly selective and environmentally benign route to novel sulfonyloxy esters derived from this scaffold.

| Catalytic Approach | Description | Potential Advantages |

| Visible-Light-Induced Synthesis | Utilizes arylazo sulfones, a sulfur dioxide surrogate, and alcohols with a CuI catalyst under visible light. rsc.orgnih.gov | Mild reaction conditions, high yields, sustainable energy source. rsc.orgnih.gov |

| Iodobenzene-Catalyzed C–O Cross-Coupling | Employs iodobenzene to catalyze the reaction between aminoquinolines and sulfonic acids. rsc.orgresearchgate.net | Transition-metal-free, room temperature reaction. rsc.orgresearchgate.net |

| Enzymatic Catalysis | Utilizes enzymes to catalyze the formation of sulfonate esters. | High selectivity, environmentally friendly conditions. |

Investigation of Photochemical Transformations

The photochemical behavior of aryl sulfonates has been a subject of interest, with studies revealing their capacity to undergo transformations such as the photo-Fries rearrangement. conicet.gov.arnih.gov This reaction involves the migration of the sulfonyl group to an ortho position on the aromatic ring upon irradiation. conicet.gov.arnih.gov The efficiency and outcome of these photoreactions can be influenced by the solvent and the presence of micelles. conicet.gov.arrsc.org

For this compound, photochemical studies could unveil novel reaction pathways and lead to the synthesis of unique isomers. The influence of the hydroxyl and carboxylic acid substituents on the excited state chemistry of the sulfonyloxy group is an unexplored area. Investigating the photoreactions of this compound in different media, including the use of photosensitizers, could lead to selective transformations and the generation of new molecular architectures. nih.gov For instance, controlling the reaction conditions might allow for selective ortho- or para-migration of the sulfonyl group, leading to the formation of valuable isomers with distinct properties.

Furthermore, the potential for this compound and its derivatives to act as photoacid generators (PAGs) is an intriguing avenue. conicet.gov.ar PAGs are compounds that release acid upon exposure to light and are critical components in photolithography for the fabrication of microelectronics. The photochemical cleavage of the S-O bond in aryl sulfonates can lead to the formation of sulfonic acids, demonstrating their potential as PAGs. conicet.gov.ar

Development of Advanced Materials Incorporating Sulfonyloxybenzoic Acid Derivatives

The multifunctional nature of this compound makes it a promising candidate for the development of advanced materials. Benzoic acid and its derivatives are already utilized in the synthesis of various polymers and functional materials. researchgate.netwikipedia.orgslideshare.net The presence of the sulfonyloxy group in addition to the carboxylic acid and hydroxyl groups provides multiple points for polymerization and cross-linking, enabling the creation of polymers with tailored properties.

For example, the hydroxyl and carboxylic acid moieties can be used to form polyesters or polyamides, while the sulfonyloxy group could be employed for post-polymerization modifications or as a site for introducing specific functionalities. The incorporation of the sulfonate group can enhance properties such as thermal stability, flame retardancy, and ion-exchange capacity. Polymers derived from or incorporating this compound could find applications in areas such as:

Ion-exchange membranes: for use in fuel cells and water purification systems.

Specialty polymers: with enhanced thermal and chemical resistance.

Functional coatings: with antistatic or hydrophilic properties.

Biomaterials: where the sulfonate group can mimic naturally occurring sulfated glycosaminoglycans.

Research in this area would involve the synthesis and characterization of monomers derived from this compound and their subsequent polymerization. The investigation of the structure-property relationships of these new materials will be crucial for their targeted application.

Application of Machine Learning in Predicting Reactivity and Spectroscopic Signatures

The application of machine learning (ML) in chemistry is rapidly expanding, offering powerful tools for predicting molecular properties and reactivity. aiche.orgnih.govnih.govarxiv.orgresearchgate.netncssm.edu For a molecule like this compound, with its multiple functional groups, predicting its spectroscopic signatures (e.g., NMR and IR spectra) and reactivity can be complex.

Machine learning models, particularly graph neural networks, have shown significant promise in accurately predicting 13C NMR chemical shifts of substituted benzenes. nih.govncssm.eduresearchgate.netrsc.org These models can be trained on large datasets of known compounds to learn the complex relationships between molecular structure and spectral properties. Applying such models to this compound and its derivatives could provide rapid and accurate predictions of their NMR spectra, aiding in their identification and characterization.

Similarly, ML models are being developed to predict infrared spectra from molecular structures. aiche.orgacs.org These models can learn to recognize the vibrational modes associated with different functional groups and their environments, providing a powerful tool for spectral interpretation and the identification of new compounds. acs.org

Beyond spectroscopy, machine learning can also be used to predict the reactivity of different sites within the molecule. By analyzing the electronic and steric features of the molecule, ML models could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies and the design of new reactions.

| Application of Machine Learning | Description | Potential Impact |

| NMR Spectra Prediction | Using graph neural networks to predict 13C and 1H NMR chemical shifts. nih.govncssm.eduresearchgate.netrsc.org | Rapid and accurate identification of new derivatives and isomers. |

| IR Spectra Prediction | Developing models to predict infrared spectra from molecular structure. aiche.orgacs.org | Aiding in the characterization and quality control of synthesized compounds. |

| Reactivity Prediction | Predicting the most reactive sites for chemical transformations. | Guiding synthetic planning and the discovery of new reactions. |

Design of New Chemosensors Based on its Structural Scaffolding

Chemosensors are molecules designed to selectively bind to a specific analyte and produce a measurable signal, such as a change in color or fluorescence. acs.orgnih.govnih.govrsc.orgepa.govnih.gov The structural framework of this compound, with its strategically placed functional groups, provides an excellent platform for the design of new chemosensors.

The hydroxyl and carboxylic acid groups can act as binding sites for metal ions and other species through coordination and hydrogen bonding. rsc.orgnih.gov The electronic properties of the benzene (B151609) ring can be tuned by the sulfonyloxy group, influencing the photophysical properties of the molecule. By incorporating a fluorophore or chromophore into the structure, it is possible to design sensors that signal the binding of an analyte through changes in their absorption or emission spectra.

For example, derivatives of this compound could be designed as fluorescent chemosensors for the detection of environmentally or biologically important metal ions. acs.orgnih.govnih.gov The binding of a metal ion to the hydroxyl and carboxylate groups could modulate the fluorescence of the molecule, allowing for sensitive and selective detection. Furthermore, the sulfonate group could be used to enhance water solubility, making these sensors suitable for applications in aqueous environments. Research in this area would focus on the synthesis of various derivatives and the systematic evaluation of their sensing properties towards a range of analytes.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | ↑ Yield |

| Temperature | 60–80°C | ↓ Side Products |

| Reaction Time | 12–24 hrs | ↑ Conversion |

Basic: How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of this compound?

Methodological Answer:

1H and 13C NMR are critical for structural elucidation:

- 1H NMR : The sulfonyloxy group (SO₃−) deshields adjacent protons, causing downfield shifts (δ 7.5–8.5 ppm for aromatic protons). Hydroxy protons may appear as broad singlets (δ 5–6 ppm) .

- 13C NMR : The carbonyl carbon (COOH) resonates at δ 170–175 ppm, while sulfonyloxy carbons appear at δ 110–120 ppm.

- HSQC/HMBC : Correlate protons to carbons, confirming connectivity.

Q. Table 2: Expected NMR Peaks (Analogy to 4-Hydroxybenzoic Acid)

| Group | 1H Shift (ppm) | 13C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2–8.1 | 115–130 |

| COOH | - | 170–175 |

| SO₃− (adjacent C) | - | 110–120 |

Advanced: How can contradictory stability data for this compound under varying pH/temperature be resolved?

Methodological Answer:

Contradictions arise from differing experimental setups. Resolve via:

Controlled Stability Studies :

- pH Buffers : Test stability in phosphate (pH 6–8) and acetate (pH 4–5) buffers at 25°C and 40°C .

- HPLC Monitoring : Quantify degradation products (e.g., sulfonic acid derivatives) over time.

Kinetic Modeling : Use Arrhenius equations to predict degradation rates.

Statistical Analysis : ANOVA to identify significant factors (pH, temperature, ionic strength).

Example Design:

| Condition | pH | Temperature | Sampling Interval |

|---|---|---|---|

| Accelerated Aging | 4–8 | 40°C | 0, 7, 14, 28 days |

Advanced: What computational methods predict the reactivity of this compound in aqueous environments?

Methodological Answer:

Density Functional Theory (DFT) :

- Calculate bond dissociation energies (BDE) for the sulfonyloxy group to predict hydrolysis susceptibility.

- Solvent models (e.g., COSMO) simulate aqueous interactions .

Molecular Dynamics (MD) :

- Simulate diffusion coefficients and aggregation behavior.

Degradation Pathways :

- Identify intermediates via transition-state modeling.

Key Outputs:

- Hydrolysis activation energy >25 kcal/mol suggests stability in neutral water.

- Electron-withdrawing effects of SO₃− increase electrophilicity of adjacent carbons.

Basic: Which chromatographic techniques validate the purity of this compound?

Methodological Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. Validate via:

- Linearity : R² >0.99 for calibration curves.

- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively .

- TLC : Silica plates (ethyl acetate:hexane = 3:7) with UV visualization (Rf ~0.4).

Validation Parameters:

| Parameter | Acceptance Criteria |

|---|---|

| Retention Time | ±2% RSD |

| Peak Purity | >98% |

Advanced: How are enzyme-catalyzed interactions with this compound derivatives studied?

Methodological Answer:

Enzyme Kinetics :

- Michaelis-Menten Analysis : Measure Vmax and Km for sulfotransferases or hydrolases.

Inhibitor Screening :

Structural Biology :

- X-ray crystallography or cryo-EM to resolve enzyme-ligand complexes.

Q. Table 3: Example Kinetic Data (Analogous Systems)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

|---|---|---|---|

| Human SULT1A1 | 4-Hydroxybenzoic acid | 12.5 | 8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.